tert-Butyl (1-(4-hydroxy-4,5-dihydrothiazol-2-yl)-2-phenylethyl)carbamate
Description
Properties
Molecular Formula |
C16H22N2O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl)-2-phenylethyl]carbamate |
InChI |
InChI=1S/C16H22N2O3S/c1-16(2,3)21-15(20)17-12(14-18-13(19)10-22-14)9-11-7-5-4-6-8-11/h4-8,12-13,19H,9-10H2,1-3H3,(H,17,20) |
InChI Key |
DVOBNZJJTUONTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC(CS2)O |
Origin of Product |
United States |
Biological Activity
tert-Butyl (1-(4-hydroxy-4,5-dihydrothiazol-2-yl)-2-phenylethyl)carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a carbamate moiety, and a thiazole derivative linked to a phenylethyl chain. This compound's molecular formula is C16H22N2O3S, with a molecular weight of 322.4 g/mol. The combination of these structural elements suggests potential for significant biological activity, particularly in medicinal chemistry applications.
Structural Overview
The structure of this compound can be represented as follows:
Biological Activities
Research indicates that compounds containing thiazole and carbamate functionalities often exhibit diverse biological activities, including:
- Antimicrobial Properties : Thiazole derivatives are known for their efficacy against various microbial strains.
- Antifungal Activity : Similar compounds have demonstrated effectiveness in inhibiting fungal growth.
- Anticancer Effects : Some thiazole-containing compounds have been studied for their potential to inhibit cancer cell proliferation.
The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. For instance, preliminary studies suggest that derivatives of thiazole can modulate enzyme activity or influence cellular signaling pathways, potentially affecting processes like apoptosis and inflammation.
Research Findings
Recent studies have explored the pharmacological properties of this compound:
- In Vitro Studies : Initial assessments indicate that the compound may protect astrocytes from amyloid-beta (Aβ) induced toxicity by modulating inflammatory responses and oxidative stress markers. For example, treatment with the compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures exposed to Aβ .
- In Vivo Studies : Animal models have been utilized to evaluate the compound's efficacy in preventing Aβ aggregation and related neurodegenerative changes. In one study, the compound showed a moderate protective effect against cognitive decline in scopolamine-induced models of Alzheimer's disease .
- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to determine the binding affinity of this compound towards various biological targets, indicating its potential as a therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxybenzamide | CHNO | Simple amide structure; used in analgesics |
| Thiazole derivatives | CHNS | Various biological activities; lacks bulky tert-butyl group |
| Phenylethylamine | CHN | Basic structure; important in neurotransmitter research |
The presence of the bulky tert-butyl group may enhance solubility and bioavailability compared to simpler analogs.
Case Studies
Several case studies highlight the potential applications and effectiveness of this compound:
- Neuroprotective Effects : In a study involving cultured astrocytes exposed to Aβ 1-42, treatment with this compound resulted in significantly improved cell viability compared to untreated controls .
- Inhibition of Aβ Aggregation : The compound was shown to inhibit Aβ aggregation by up to 85% at specific concentrations, demonstrating its potential role in Alzheimer's disease therapy .
Comparison with Similar Compounds
Key Observations:
This feature may improve solubility or target binding in biological systems. The phenylethyl chain provides steric bulk and aromatic π-π stacking interactions, distinguishing it from compounds like 875798-81-5, which has a shorter 2-aminoethyl substituent.
Functional Group Implications: Hydroxymethyl vs. Aminoethyl Substituent: The 0.82 similarity score for 875798-81-5 suggests structural proximity, likely due to the ethylamine side chain mimicking the phenylethyl group’s spatial requirements. This compound could serve as a precursor for further functionalization via amine coupling. Electrophilic Halogen/Formyl Groups: Compound 944805-17-8’s bromo and formyl substituents make it highly reactive in cross-coupling or nucleophilic addition reactions, contrasting with the target’s hydroxyl and phenyl groups, which are less electrophilic .
Synthetic Considerations: The Boc protection strategy is consistent across all compounds, but the target’s dihydrothiazole ring likely requires reduction or cyclization steps absent in simpler derivatives like 170961-15-5. Patent methods for analogous compounds (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) highlight the use of reductive amination and chiral resolution, which may parallel the target’s synthesis .
Potential Applications: The target’s combination of hydrogen-bonding (hydroxyl) and hydrophobic (phenyl) groups may optimize it for enzyme inhibition, whereas 944805-17-8’s electrophilic substituents could favor covalent binding or click chemistry applications.
Preparation Methods
Formation of the Phenylethyl Intermediate
The phenylethyl moiety is typically prepared starting from phenylalanine derivatives or related precursors. A common approach involves:
- Protection of the amine group with a tert-butyl carbamate (Boc) group to yield tert-butyl N-(2-phenylethyl)carbamate.
- Epoxidation or functionalization of the side chain to introduce reactive sites for subsequent ring formation.
For example, tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate is a known intermediate where an epoxide ring is present on the phenylethyl chain, facilitating nucleophilic attack for ring closure.
Synthesis of the 4,5-Dihydrothiazole Ring
The dihydrothiazole ring is formed by cyclization involving a thiol and an amine or related nucleophile with an electrophilic center. The typical method includes:
- Reaction of a suitable amino-thiol compound with an α-haloketone or α-haloester to induce ring closure.
- Hydroxylation at the 4-position can be achieved by controlled oxidation or by using hydroxy-substituted precursors.
This step is critical and often requires careful control of reaction conditions such as temperature, solvent, and pH to favor the formation of the 4-hydroxy-4,5-dihydrothiazole ring without over-oxidation or side reactions.
Introduction of the tert-Butyl Carbamate Group
The carbamate protecting group is introduced to protect the amine functionality during the synthesis and to improve solubility and stability. The tert-butyl carbamate group is typically installed by:
- Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Alternatively, tert-butyl (2-bromoethyl)carbamate can be used as an alkylating agent to introduce the carbamate moiety onto the phenylethyl amine.
The reaction conditions often involve:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, DMF, or acetone |
| Base | Potassium carbonate, sodium bicarbonate |
| Temperature | Room temperature to 80°C |
| Reaction Time | 1 to 16 hours |
| Purification | Column chromatography or recrystallization |
Yields vary depending on the exact substrate and conditions, with reported yields ranging from 9% to 74% in related carbamate syntheses.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenylethyl carbamate formation | tert-butyl (2-bromoethyl)carbamate, K2CO3, DMF, 60°C, 16h | 74 | High yield with potassium carbonate base |
| Dihydrothiazole ring closure | Amino-thiol + α-haloketone, mild heating | Variable | Requires optimization for hydroxy substitution |
| Carbamate protection | Boc2O, base, room temp | Moderate | Protects amine, improves solubility |
Research Findings and Optimization Notes
- The choice of base is crucial; potassium carbonate is preferred for carbamate formation due to its mildness and efficiency.
- Solvent selection impacts reaction rate and yield; polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants.
- Temperature control is essential during thiazole ring formation to prevent decomposition or side reactions.
- Post-reaction workup with sodium bicarbonate helps remove residual acid (e.g., trifluoroacetic acid) and improves product purity.
- Purification by silica gel chromatography is standard to isolate the target compound from side products and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Phenylethyl intermediate | Phenylalanine derivative, Boc protection | Backbone construction | Stereochemical control |
| Dihydrothiazole ring synthesis | Amino-thiol + α-haloketone, controlled heating | Ring closure with hydroxy group | Selective hydroxylation |
| Carbamate protection | Di-tert-butyl dicarbonate or tert-butyl bromoethyl carbamate, base | Amine protection and solubility | Side reactions, incomplete reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
